methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a sulfonamide group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 2-[(methylsulfonyl)amino]benzoic acid.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- 2-[(methylsulfonyl)amino]benzoic acid
- N-(4-[(methylsulfonyl)amino]phenyl)methanesulfonamide
Uniqueness
Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is unique due to the presence of both a methyl ester and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Properties
IUPAC Name |
methyl 4-[[2-(methanesulfonamido)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)11-7-9-12(10-8-11)17-15(19)13-5-3-4-6-14(13)18-24(2,21)22/h3-10,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUCHJLCHSGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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